molecular formula C23H18O3 B5601299 7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one

7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B5601299
M. Wt: 342.4 g/mol
InChI Key: WDTUPXFQLJNPKD-UHFFFAOYSA-N
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Description

7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a benzyloxy group at the 7th position, a methyl group at the 8th position, and a phenyl group at the 4th position of the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the chromone is coupled with a benzyloxy-substituted aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including catalyst loading, temperature, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The chromone core can be reduced to a dihydrochromone derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring or the chromone core.

Common Reagents and Conditions

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Dihydrochromone derivatives.

    Substitution: Acylated or alkylated chromone derivatives.

Scientific Research Applications

7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as an MAO B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine. This inhibition can help alleviate symptoms of neurodegenerative diseases by maintaining higher levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy group at the 7th position and phenyl group at the 4th position contribute to its high affinity for certain enzyme targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-methyl-4-phenyl-7-phenylmethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O3/c1-16-21(25-15-17-8-4-2-5-9-17)13-12-19-20(14-22(24)26-23(16)19)18-10-6-3-7-11-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTUPXFQLJNPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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